molecular formula C14H11NO6 B8593362 2-Methoxy-5-(4-nitrophenoxy)benzoic acid CAS No. 228401-44-3

2-Methoxy-5-(4-nitrophenoxy)benzoic acid

Cat. No.: B8593362
CAS No.: 228401-44-3
M. Wt: 289.24 g/mol
InChI Key: UHPIQIWWKDEWGO-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4-nitrophenoxy)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a 4-nitrophenoxy substituent at the 5-position. For example, 4-(3-nitrobenzyloxy)benzoic acid methyl ester (5a) was synthesized via a K₂CO₃-mediated reaction in DMF at 70°C, yielding 82% . Similarly, methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate was prepared for derivatization studies .

Applications may include pharmaceutical intermediates or materials science, given the utility of nitroaromatics in drug design and polymer chemistry.

Properties

CAS No.

228401-44-3

Molecular Formula

C14H11NO6

Molecular Weight

289.24 g/mol

IUPAC Name

2-methoxy-5-(4-nitrophenoxy)benzoic acid

InChI

InChI=1S/C14H11NO6/c1-20-13-7-6-11(8-12(13)14(16)17)21-10-4-2-9(3-5-10)15(18)19/h2-8H,1H3,(H,16,17)

InChI Key

UHPIQIWWKDEWGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Applications
2-Methoxy-5-(4-nitrophenoxy)benzoic acid 2-OCH₃, 5-(4-NO₂-C₆H₄-O-) 319.27* Not reported Hypothesized: Drug intermediates
4-Methoxy-3-nitrobenzoic acid 4-OCH₃, 3-NO₂ 197.14 191–194 Organic synthesis reagent
2-Methoxy-5-(methylsulfonyl)benzoic acid 2-OCH₃, 5-SO₂CH₃ 230.24 Not reported Research chemical, pharmaceuticals
4-Benzyloxy-5-methoxy-2-nitrobenzoic acid 4-OBn, 5-OCH₃, 2-NO₂ 343.29 Not reported Synthetic intermediate

*Calculated molecular weight.

Key Comparisons

Substituent Effects on Reactivity The 4-nitrophenoxy group in the target compound is more electron-withdrawing than the methylsulfonyl group in 2-Methoxy-5-(methylsulfonyl)benzoic acid , which may increase electrophilicity for nucleophilic attacks.

Synthetic Pathways Nitro-Substituted Derivatives: The synthesis of 4-(3-nitrobenzyloxy)benzoic acid methyl ester (82% yield) involved K₂CO₃ in DMF , a method adaptable for introducing nitrophenoxy groups. Methylsulfonyl Analogues: 2-Methoxy-5-(methylsulfonyl)benzoic acid derivatives were synthesized via LiAlH₄ reduction and subsequent sulfonation, achieving moderate yields (54% over two steps) .

Biological and Material Applications

  • Methylsulfonyl Derivatives : Used in pharmaceuticals (e.g., tiapride impurity studies) , highlighting the role of sulfonyl groups in drug metabolism.
  • Nitroaromatics : Nitro groups enhance binding affinity in enzyme inhibitors, as seen in 3-(3-chlorophenylcarbamoyl)-N-hydroxy-4-methoxybenzamide (13k), which showed 98.18% HPLC purity .

Thermal Stability

  • 4-Methoxy-3-nitrobenzoic acid exhibits a high melting point (191–194°C), suggesting nitro and methoxy groups contribute to crystalline stability. The target compound may display similar thermal resilience.

Table 2: Research Findings on Analogues

Compound Key Findings Reference
3-(3-Chlorophenylcarbamoyl)-N-hydroxy-4-methoxybenzamide (13k) High purity (98.18%) and stability; chloro substituent enhances bioactivity
Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate Structural analog used in crystallography studies for drug design
2-Methoxy-5-(methylsulfonyl)benzoic acid Used as a reference standard in impurity profiling for pharmaceuticals

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-5-(4-nitrophenoxy)benzoic acid, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution or esterification followed by hydrolysis. For example, the nitrophenoxy group can be introduced via reaction of 2-methoxy-5-hydroxybenzoic acid with 4-nitrophenyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key parameters include solvent polarity, temperature control to minimize side reactions (e.g., nitro group reduction), and stoichiometric ratios to ensure complete substitution . Purification often employs recrystallization using ethanol/water mixtures or column chromatography with gradients of ethyl acetate and hexanes.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methoxy group (~δ 3.8–4.0 ppm in ¹H NMR) and aromatic protons (split patterns indicating substitution positions) are critical. The nitrophenoxy group’s deshielding effect shifts adjacent protons downfield.
  • IR : Stretching vibrations for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks (e.g., m/z 319 for [M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid) validate the structure .

Advanced Research Questions

Q. What strategies resolve discrepancies between crystallographic data and computational modeling predictions for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) in crystallography versus gas-phase computations. To address this:

  • Perform in silico simulations (DFT or MD) incorporating solvent models (e.g., PCM for water) to mimic experimental conditions.
  • Compare computed bond angles/distances with X-ray data, adjusting for crystal packing effects.
  • Validate computational models using experimental spectroscopic data (e.g., NMR chemical shifts via gauge-including atomic orbital (GIAO) methods) .

Q. How does the electronic nature of the nitrophenoxy group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, activating the aromatic ring toward nucleophilic attack at specific positions. For example:

  • In alkaline conditions, the carboxylic acid deprotonates, enhancing electron density at the para position relative to the methoxy group.
  • Nitro’s electron-withdrawing effect stabilizes transition states in SNAr reactions, facilitating substitutions at ortho/para positions. Kinetic studies using Hammett plots can quantify substituent effects .

Q. What experimental approaches address gaps in ecological or toxicological data for this compound?

  • Methodological Answer :

  • Persistence Studies : Use OECD 301/302 biodegradation tests with activated sludge to assess mineralization rates.
  • Bioaccumulation : Measure logP values (HPLC) and correlate with BCF (bioconcentration factor) models.
  • Toxicity Screening : Perform in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna LC₅₀) to prioritize further in vivo testing .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions may arise from polymorphic forms or pH-dependent ionization of the carboxylic acid. Strategies include:

  • Conducting solubility studies at controlled pH (e.g., buffered solutions) to isolate ionization effects.
  • Using DSC/TGA to identify polymorphs and correlate with solubility profiles.
  • Validating results via HPLC with standardized mobile phases (e.g., acetonitrile/water with 0.1% TFA) .

Comparative Structural Analysis

Q. How do structural analogs (e.g., methylsulfonyl vs. nitrophenoxy substituents) affect biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., 2-Methoxy-5-(methylsulfonyl)benzoic acid) and compare bioactivity (e.g., enzyme inhibition assays).
  • Computational Docking : Model interactions with target proteins (e.g., COX-2) to assess how electron-withdrawing groups (nitro vs. sulfonyl) influence binding affinity.
  • Pharmacokinetics : Compare logP and pKa values to predict membrane permeability and bioavailability differences .

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